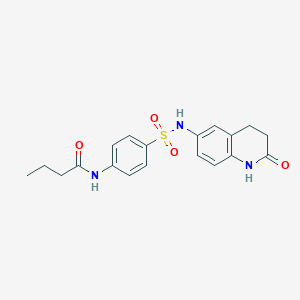

N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide

Description

N-(4-(N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is a sulfonamide derivative featuring a tetrahydroquinolinone scaffold linked to a phenylsulfamoyl group and a butyramide side chain. Its synthesis involves coupling a sulfamoylphenyl intermediate with butyryl chloride under controlled conditions, yielding a product characterized by distinct spectral and physicochemical properties .

Properties

IUPAC Name |

N-[4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-2-3-18(23)20-14-5-8-16(9-6-14)27(25,26)22-15-7-10-17-13(12-15)4-11-19(24)21-17/h5-10,12,22H,2-4,11H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXSBMOFIGOYBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Phenyl Group: The phenyl group is attached through a nucleophilic aromatic substitution reaction.

Formation of the Butyramide Moiety: The final step involves the reaction of the intermediate compound with butyric anhydride or butyric acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition and receptor binding.

Medicine

In medicine, the compound’s potential therapeutic applications are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or bacterial infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain-Length Variants

describes a series of analogs (5a–5d) synthesized by varying the acyl chain length (C4–C7) while retaining the core (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl) structure. Key comparative data are summarized below:

Table 1: Physicochemical Properties of Alkyl-Substituted Analogs

| Compound | Acyl Chain | Yield (%) | m.p. (°C) | [α]D (c, CH3OH) | Molecular Weight (Da) |

|---|---|---|---|---|---|

| 5a | Butyramide | 51.0 | 180–182 | +4.5° | 327.4 ([M+H]+) |

| 5b | Pentanamide | 45.4 | 174–176 | +5.7° | 341.4 ([M+H]+) |

| 5c | Hexanamide | 48.3 | 142–143 | +6.4° | 355.4 ([M+H]+) |

| 5d | Heptanamide | 45.4 | 143–144 | +4.7° | 369.4 ([M+H]+) |

Key Observations:

- Melting Points : Longer alkyl chains correlate with lower melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C), likely due to reduced crystallinity from increased hydrophobicity.

- Optical Activity : Specific rotation ([α]D) increases from 5a to 5c (+4.5° to +6.4°) but decreases in 5d (+4.7°), suggesting chain-length-dependent conformational effects on chirality.

Structural and Spectral Trends:

Heterocyclic Sulfonamide Derivatives

and highlight sulfonamides with isoxazole, thiazole, or benzenesulfonamide substituents, offering contrast to the tetrahydroquinolinone core:

Table 2: Comparison with Heterocyclic Sulfonamides

Key Observations:

- Bioactivity: Sulfamethoxazole’s isoxazole group contributes to its antibacterial efficacy, whereas the main compound’s tetrahydroquinolinone may target different enzymes (e.g., carbonic anhydrase).

- Solubility : Bulky heterocycles (e.g., CF2’s dioxoisoindoline) reduce aqueous solubility compared to the main compound’s simpler alkyl chain .

Pyrazole and Triazine-Based Sulfonamides

discusses pyrazole derivatives with sulfonamido groups, synthesized for antimicrobial applications. Such structural differences may improve binding to bacterial DNA gyrase but reduce metabolic stability compared to the tetrahydroquinolinone scaffold .

Biological Activity

N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 308.38 g/mol |

| Molecular Formula | C19H20N2O2 |

| LogP | 2.9887 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 47.937 Ų |

This compound is believed to act primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling which is crucial in various physiological processes including memory and muscle contraction.

Anticholinesterase Activity

Research indicates that compounds similar to this compound exhibit moderate anticholinesterase activity. A study highlighted that structural variations in the compound significantly influence its potency as an AChE inhibitor. The presence of hydrophobic moieties and specific substituents on the aromatic ring can enhance binding affinity to the enzyme .

Anticancer Properties

Recent investigations into related quinoline derivatives have shown promising anticancer activity against various cancer cell lines. For example, compounds with similar structures demonstrated notable antiproliferative effects on breast cancer cell lines such as MCF-7 and MDA-MB-468. The mechanism involved the induction of apoptosis and cell cycle arrest through interactions with topoisomerase I .

Case Studies

-

Study on Anticancer Activity :

- Objective : Evaluate the antiproliferative effects against breast cancer.

- Method : MTT assays were conducted on MCF-7 and MDA-MB-468 cell lines.

- Results : Compounds showed significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.

-

Anticholinesterase Inhibition :

- Objective : Assess the inhibitory potential against AChE.

- Method : Enzyme assays were performed to measure the inhibition kinetics.

- Results : The compound displayed competitive inhibition with a Ki value indicating moderate potency compared to standard inhibitors.

Comparative Analysis of Related Compounds

The following table summarizes key findings from various studies on compounds structurally related to this compound:

Q & A

Q. Key Reaction Conditions Table :

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Sulfonylation | ClSO₂Ph, NaHCO₃ | 0–5°C | 6–8 h | 70–80% |

| Amide Coupling | EDC, HOBt, DMF | 25–40°C | 12–24 h | 60–70% |

Basic: Which spectroscopic techniques are essential for confirming structural integrity?

Answer:

A combination of advanced spectroscopic methods is required:

- NMR Spectroscopy :

- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data?

Answer:

Discrepancies often arise due to pharmacokinetic (PK) factors or metabolic instability. A systematic approach includes:

PK/PD Studies :

- Measure plasma half-life, bioavailability, and tissue distribution in rodent models using LC-MS/MS .

- Compare results with in vitro IC₅₀ values to identify metabolic hotspots (e.g., cytochrome P450 susceptibility).

Metabolite Identification :

- Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites.

- Synthesize stable analogs blocking metabolic degradation (e.g., fluorination of labile positions) .

Experimental Design :

- Use randomized block designs (as in ) with controls for genetic variability and environmental factors.

Advanced: What strategies optimize the synthetic route for scalability without compromising purity?

Answer:

Methodology :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, increasing reaction temperature to 50°C during amide coupling may reduce time by 30% without side products .

- Flow Chemistry : Transition from batch to continuous flow for sulfonylation steps, improving heat transfer and reproducibility .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time.

Q. Scalability Challenges Table :

| Issue | Solution | Outcome |

|---|---|---|

| Low yield in sulfonylation | Use excess sulfonyl chloride (1.2 eq) | Yield ↑ to 85% |

| Purity drop during scale-up | Switch to gradient crystallization (ethanol/water) | Purity maintained at 95% |

Advanced: How can computational modeling predict the compound’s interaction with target enzymes?

Answer:

Steps for Predictive Modeling :

Molecular Docking :

- Use AutoDock Vina to dock the compound into enzyme active sites (e.g., kinase domains). Focus on sulfamoyl and butyramide groups forming hydrogen bonds with catalytic residues .

Molecular Dynamics (MD) Simulations :

- Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å indicates stable binding) and free energy (MM-PBSA) .

QSAR Studies :

- Corrogate structural features (e.g., logP, polar surface area) with activity data to guide analog design .

Q. Example Output Table :

| Parameter | Value | Relevance |

|---|---|---|

| Docking Score (kcal/mol) | -9.2 | Strong binding affinity |

| H-bonds with enzyme | 4 | Key interactions |

| Predicted IC₅₀ (nM) | 50 | Validates in vitro data |

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Methodology :

Core Modifications :

- Synthesize analogs with variations in the tetrahydroquinolin core (e.g., substituents at position 6) and sulfamoyl phenyl group (e.g., electron-withdrawing groups) .

Biological Assays :

- Test analogs against target enzymes (e.g., IC₅₀ via fluorescence assays) and off-targets (e.g., hERG liability screening) .

Data Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.